molecular formula C14H10Cl2N2 B12677297 (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile CAS No. 81720-94-7

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile

Cat. No.: B12677297
CAS No.: 81720-94-7
M. Wt: 277.1 g/mol
InChI Key: GJYVIYJLSWIBLM-UHFFFAOYSA-N
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Description

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C14H10Cl2N2 It is characterized by the presence of two chlorophenyl groups and an amino group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile typically involves the reaction of 4-chloroaniline with 4-chlorobenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-2-chlorophenyl)(4-fluorophenyl)acetonitrile
  • (4-Amino-2-chlorophenyl)(4-bromophenyl)acetonitrile
  • (4-Amino-2-chlorophenyl)(4-methylphenyl)acetonitrile

Uniqueness

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties

Properties

CAS No.

81720-94-7

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

IUPAC Name

2-(4-amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile

InChI

InChI=1S/C14H10Cl2N2/c15-10-3-1-9(2-4-10)13(8-17)12-6-5-11(18)7-14(12)16/h1-7,13H,18H2

InChI Key

GJYVIYJLSWIBLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N)Cl)Cl

Origin of Product

United States

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